6-(2-Chlorophenyl)-2-hydroxy-4-(4-methylphenyl)nicotinonitrile
CAS No.: 341964-46-3
Cat. No.: VC5070800
Molecular Formula: C19H13ClN2O
Molecular Weight: 320.78
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 341964-46-3 |
---|---|
Molecular Formula | C19H13ClN2O |
Molecular Weight | 320.78 |
IUPAC Name | 6-(2-chlorophenyl)-4-(4-methylphenyl)-2-oxo-1H-pyridine-3-carbonitrile |
Standard InChI | InChI=1S/C19H13ClN2O/c1-12-6-8-13(9-7-12)15-10-18(22-19(23)16(15)11-21)14-4-2-3-5-17(14)20/h2-10H,1H3,(H,22,23) |
Standard InChI Key | UVUFOWYQAYOLAZ-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)C2=C(C(=O)NC(=C2)C3=CC=CC=C3Cl)C#N |
Introduction
The compound 6-(2-Chlorophenyl)-2-hydroxy-4-(4-methylphenyl)nicotinonitrile is a synthetic organic molecule that belongs to the nicotinonitrile class. It is characterized by its structural components, including a nicotinonitrile backbone, a 2-chlorophenyl group, a hydroxyl group, and a 4-methylphenyl group. Despite the lack of specific information on this compound in the provided search results, we can infer its properties and potential applications based on similar compounds and general trends in organic chemistry.
Synthesis
The synthesis of 6-(2-Chlorophenyl)-2-hydroxy-4-(4-methylphenyl)nicotinonitrile would likely involve multi-step reactions, including:
-
Formation of the Nicotinonitrile Core: This could involve condensation reactions or cyclization processes.
-
Introduction of Substituents: Chlorination, hydroxylation, and arylation reactions would be necessary to introduce the 2-chlorophenyl, hydroxyl, and 4-methylphenyl groups.
Potential Applications
While specific applications for 6-(2-Chlorophenyl)-2-hydroxy-4-(4-methylphenyl)nicotinonitrile are not detailed, compounds with similar structures have been explored for their:
-
Biological Activity: Nicotinonitrile derivatives have shown potential in various therapeutic areas, including cytotoxicity against tumor cells .
-
Pharmaceutical Properties: The presence of hydroxyl and chlorophenyl groups could influence the compound's pharmacokinetics and interactions with biological targets.
Data and Research Findings
Given the lack of specific data on 6-(2-Chlorophenyl)-2-hydroxy-4-(4-methylphenyl)nicotinonitrile, we can consider analogous compounds for insights into potential properties and applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume